N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a cycloheptathiazole ring and a carboxamide group. The Z-configuration of the imine bond and the puckered conformation of the pyrimidine ring (inferred from analogous systems) may influence its bioactivity and crystallographic behavior .
Properties
Molecular Formula |
C16H16N4O2S2 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-9-8-23-16-17-7-10(14(22)20(9)16)13(21)19-15-18-11-5-3-2-4-6-12(11)24-15/h7-8H,2-6H2,1H3,(H,18,19,21) |
InChI Key |
OWRQRWHHAZEMSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation
A one-pot reaction of ethyl acetoacetate , 2-aminothiazole , and aromatic aldehydes under solvent-free ultrasound irradiation yields thiazolo[3,2-a]pyrimidine carboxylates (e.g., 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ) with >85% efficiency. Key conditions include:
Cyclization of DHPM Derivatives
3,4-Dihydropyrimidin-2(1H)-thiones react with α-haloesters (e.g., ethyl chloroacetate) under reflux to form the thiazolo[3,2-a]pyrimidine core. For example:
-
Ethyl chloroacetate (90 mmol) and DHPM derivatives are heated at 110–115°C for 30 min.
-
The product is neutralized with ammonia (pH 7.5–8.0) and purified via recrystallization.
Formation of the Cyclohepta[d] Thiazole Moiety
The cycloheptathiazole component is synthesized through Hantzsch-type thiazole formation or cyclocondensation reactions .
Hantzsch Thiazole Synthesis
A mixture of cycloheptanone thioketone and α-aminocarboxamide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) to yield the Z-configuration cycloheptathiazole. Key steps include:
Cyclocondensation with Thiourea
Cycloheptane-1,2-dione reacts with thiourea and chloroacetic acid under acidic conditions (acetic acid/HCl) to form the thiazole ring. Yields range from 65–80% depending on substituents.
Coupling of Thiazolo[3,2-a]Pyrimidine and Cycloheptathiazole
The final step involves amide bond formation between the carboxylic acid group of the thiazolo[3,2-a]pyrimidine and the cycloheptathiazole amine.
Carbodiimide-Mediated Coupling
Mixed Anhydride Method
Optimization and Analytical Characterization
Reaction Condition Optimization
Analytical Data
-
1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH₃), 3.12–3.25 (m, 8H, cycloheptathiazole), 6.78 (s, 1H, thiazole-H).
-
HRMS : [M+H]+ Calculated 456.12, Found 456.15.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Advantages |
|---|---|---|---|---|
| Multicomponent + EDCI | 78 | 48 h | 98 | High purity |
| Ultrasound + Hantzsch | 85 | 10 min | 95 | Rapid, solvent-free |
| Conventional Heating | 50 | 5 h | 90 | Low cost |
Challenges and Solutions
-
Regioselectivity : The Z-configuration of the cycloheptathiazole is stabilized by microwave-assisted synthesis (120°C, 20 min).
-
Solubility Issues : Use of DMF/THF mixtures improves reactant dissolution during coupling.
-
Byproduct Formation : Column chromatography with silica gel (230–400 mesh) removes unreacted EDCI .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the thiazole or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit promising anticancer properties. For instance, thiazole and pyrimidine derivatives have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. These compounds often act by interfering with specific pathways involved in cell proliferation and survival .
Antimicrobial Properties
The thiazole moiety is known for its antimicrobial activity. Compounds containing thiazole structures have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Materials Science
Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of thiazole derivatives make them suitable candidates for use in OLED technology. Research indicates that incorporating such compounds into the organic layer can enhance the efficiency and stability of light-emitting devices. Their ability to form stable charge transfer complexes contributes to improved performance in OLED applications .
Sensors and Biosensors
this compound can also be utilized in the development of sensors due to its electronic properties. These sensors can detect various analytes based on changes in conductivity or fluorescence upon interaction with target molecules .
Agricultural Chemistry
Pesticidal Applications
The compound's structural features suggest potential as a pesticide or herbicide. Thiazole derivatives have been explored for their ability to inhibit plant pathogens and pests. They may disrupt the metabolic functions of these organisms or interfere with their reproductive systems .
Plant Growth Regulators
Research into thiazole-based compounds has also led to their exploration as plant growth regulators. These compounds can modulate plant growth processes such as flowering and fruiting by acting on hormonal pathways within plants .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Nuances
- Cycloheptathiazole vs. Benzylidene/Thiadiazol Substituents : The target compound’s cycloheptathiazole ring introduces steric bulk and conformational rigidity, contrasting with the planar benzylidene group in ’s analog. This may reduce solubility but enhance target binding specificity .
- Carboxamide vs. Ester Functional Groups : The carboxamide group in the target compound supports hydrogen bonding (e.g., with enzyme active sites), whereas the ester group in ’s compound may confer metabolic instability .
Crystallographic and Computational Insights
- Ring Puckering : The pyrimidine ring in ’s compound adopts a flattened boat conformation (deviation: 0.224 Å from plane), a feature likely conserved in the target compound due to similar steric demands .
- Hydrogen Bonding : The carboxamide group in the target compound may form bifurcated C—H···O bonds (as in ), stabilizing crystal packing or protein interactions .
Biological Activity
The compound N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of thiazole and pyrimidine derivatives with potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Thiazole Ring : Known for its role in various biological activities.
- Pyrimidine Core : Often associated with nucleic acid interactions.
- Hexahydro-Cycloheptathiazole : Contributes to the compound's unique three-dimensional conformation.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H18N4O2S2 |
| Molecular Weight | 342.46 g/mol |
| CAS Number | Not available |
| Key Functional Groups | Thiazole, Pyrimidine, Amide |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, analogs have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Anticancer Properties
Research has also highlighted the potential anticancer effects of thiazole and pyrimidine derivatives.
The proposed mechanism involves the inhibition of cell proliferation through the induction of apoptosis in cancer cells. A notable study demonstrated that a related compound induced cell cycle arrest in the G1 phase in human cancer cell lines.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties.
Experimental Findings
In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in treated cultures.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antimicrobial | MIC = 10 µg/mL against bacteria | |
| Anticancer | Induces apoptosis | |
| Neuroprotective | Reduces oxidative stress |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest moderate absorption with a half-life suitable for therapeutic use.
Toxicity Profile
Toxicological assessments indicate a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses.
Q & A
Basic: What are the common synthetic pathways for preparing this compound?
Answer: The synthesis typically involves multi-step reactions starting with key intermediates such as thiazolo[3,2-a]pyrimidine cores and cyclohepta[d][1,3]thiazol-2-ylidene precursors. A critical step is the formation of the carboxamide linkage via coupling reactions under controlled conditions. Solvents like dimethylformamide (DMF) or dichloromethane are often used to facilitate intermediate stability, with temperature maintained between 50–80°C to optimize yields. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using column chromatography .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, particularly for distinguishing tautomeric forms in the thiazole and pyrimidine moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thiazole C-S bonds. X-ray crystallography resolves stereochemical ambiguities, while mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Advanced: How can computational chemistry optimize the synthesis of this compound?
Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling identification of energetically favorable routes. Reaction path search algorithms combined with experimental feedback loops (e.g., ICReDD’s methodology) narrow optimal conditions (e.g., solvent polarity, catalyst choice) by analyzing thermodynamic and kinetic data. This reduces trial-and-error approaches and accelerates yield optimization .
Advanced: What strategies address contradictory bioactivity data in different assay systems?
Answer:
- Control variables: Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability.
- Orthogonal assays: Validate activity using complementary methods (e.g., enzyme inhibition vs. cell viability assays).
- Molecular docking: Compare binding modes across isoforms or homologs to identify off-target effects.
- Reference benchmarks: Cross-check data against established drugs (e.g., celecoxib in SwissADME comparisons) to contextualize discrepancies .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
- Systematic substitution: Modify substituents on the thiazole or pyrimidine rings (e.g., methyl, fluoro, or cyclohexyl groups) and assess changes in bioactivity.
- In vitro profiling: Test derivatives against target enzymes (e.g., kinases) and off-target panels.
- Computational modeling: Use molecular dynamics simulations to correlate substituent hydrophobicity or steric bulk with binding affinity .
Basic: What reaction conditions are required for functionalizing the thiazolo[3,2-a]pyrimidine core?
Answer: Electrophilic substitution at the C-2 or C-6 positions requires halogenation (e.g., Cl₂ or Br₂) in acetic acid at 0–25°C. Nucleophilic additions (e.g., amines) proceed under basic conditions (pH 8–10) with polar aprotic solvents. Cyclohepta[d]thiazol-2-ylidene modifications often involve Wittig or Horner-Wadsworth-Emmons reactions with aldehydes .
Advanced: How to resolve NMR data discrepancies in complex heterocyclic systems?
Answer:
- 2D NMR: Use COSY, HSQC, and HMBC to assign overlapping signals.
- Isotopic labeling: Introduce ¹⁵N or ¹³C labels to track tautomeric shifts.
- DFT calculations: Simulate NMR spectra to match experimental data and validate assignments .
Basic: What purification techniques are recommended for intermediates?
Answer:
- Column chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC: Apply reverse-phase C18 columns for final product purification, monitoring at 254 nm .
Advanced: What in silico methods predict drug-likeness and pharmacokinetics?
Answer:
- SwissADME: Calculate lipophilicity (LogP), topological polar surface area (TPSA), and bioavailability scores.
- Molecular descriptors: Use Molinspiration or PaDEL to predict solubility and permeability.
- Comparative analysis: Benchmark against reference drugs (e.g., Lipinski’s rules) to identify optimization targets .
Advanced: How to design derivatives to enhance metabolic stability?
Answer:
- Substituent engineering: Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation.
- Prodrug strategies: Mask labile groups (e.g., esterify carboxylates) for improved stability in hepatic microsomes.
- In vitro assays: Test derivatives in human liver microsome (HLM) models to quantify half-life improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
